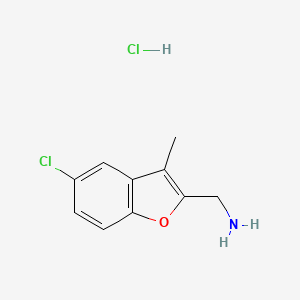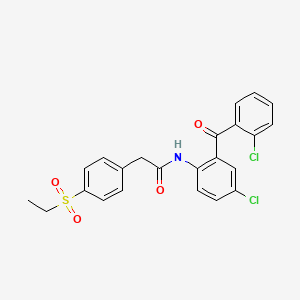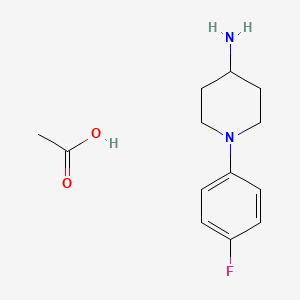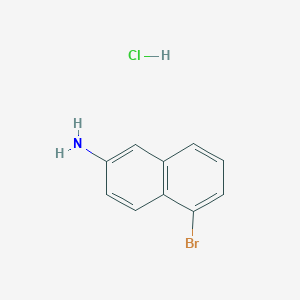![molecular formula C19H20N4O3 B2878209 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 942012-44-4](/img/structure/B2878209.png)
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-2-yl)methyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-2-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
One significant application of compounds related to N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide involves their role in facilitating chemical reactions. For instance, N,N'-Bis(pyridin-2-ylmethyl)oxalamide has been identified as an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides at room temperature, demonstrating excellent chemoselectivity and tolerance of a wide range of functional groups. This process leads to the formation of diverse N-arylation products, highlighting its utility in organic synthesis and potential pharmaceutical applications (Bhunia, De, & Ma, 2022).
Material Science and Coordination Chemistry
Compounds structurally related to the query chemical have been utilized in material science, particularly in the formation of coordination compounds with metals. For example, coordination compounds of copper and nickel with derivatives of N,N'-[4,4'-(perfluoro-1,4-phenylene)bis(oxy)bis(4,1-phenylene)]-bis[2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide] have shown potential for inhibiting the growth and propagation of human leukemia HL-60 cancer cells. This demonstrates their potential in developing novel materials with biomedical applications (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).
Supramolecular Chemistry
In supramolecular chemistry, the structural characteristics of N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide and its analogs have been explored for designing and understanding hydrogen-bonded networks. For instance, bis{4,4'-[oxalylbis(azanediyl)]dipyridinium} octamolybdate illustrates the formation of a three-dimensional supramolecular architecture through hydrogen bonding between its components. Such structures have implications in the design of novel materials with specific physical and chemical properties (Qin, Dong, Li, & Gong, 2010).
Antimicrobial and Anticancer Research
Derivatives of the queried compound have been studied for their potential antimicrobial and anticancer activities. For instance, coordination compounds based on related structures have demonstrated in vitro activity against cancer cells, suggesting their potential as therapeutic agents. Moreover, Schiff bases with pyridine rings have shown promise as corrosion inhibitors, indicating their utility in industrial applications to prevent metal corrosion, which, while not directly related to antimicrobial or anticancer applications, showcases the versatility of compounds within this chemical family (Ji, Xu, Gong, Zhang, Jin, Ning, Meng, Yang, & Chen, 2016).
Propriétés
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-7-8-14(11-16(13)23-10-4-6-17(23)24)22-19(26)18(25)21-12-15-5-2-3-9-20-15/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYPMEOGCVRNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878126.png)
![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2878128.png)

![6-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B2878132.png)


![4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2878138.png)
![2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2878139.png)
![5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2878142.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2878143.png)

![1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2878145.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2878146.png)
![Tert-butyl 4-(((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2878147.png)
